Differential Predicted Water Solubility Profile of Verimol J
Verimol J exhibits a predicted water solubility of 6.07 g/L [1] based on ALOGPS calculation. No published experimental water solubility data exists for Verimol J or its comparators. However, in the absence of direct head-to-head data, this prediction provides a computable basis for differentiation from larger, more lipophilic analogs. For context, the predicted logP for Verimol J is 1.12 [2]. While experimental logP values for analogs are unavailable, the generally higher molecular weight and increased aromatic ring count of Verimol A (C18), Verimol B (C18), and Verimol F (C17) [3] class-level inferentially suggest significantly lower aqueous solubility for those comparators, which could impact their behavior in in vitro assays and formulation feasibility.
| Evidence Dimension | Predicted Water Solubility |
|---|---|
| Target Compound Data | Verimol J: 6.07 g/L (predicted, ALOGPS) |
| Comparator Or Baseline | Verimol A (C18, 316 g/mol), Verimol B (C18, 316 g/mol), Verimol F (C17, 272 g/mol) - experimental solubility data unavailable |
| Quantified Difference | Not applicable (comparator experimental data missing) |
| Conditions | In silico prediction (ALOGPS v2.1) |
Why This Matters
For scientists designing in vitro assays, a 6.07 g/L predicted water solubility indicates Verimol J is likely easier to maintain in aqueous solution without precipitation than bulkier Verimol analogs, a critical factor for achieving reliable concentration-response curves in cell-based assays.
- [1] ALOGPS 2.1. Predicted Water Solubility for Verimol J (via FooDB). Virtual Computational Chemistry Laboratory. 2019. View Source
- [2] ALOGPS 2.1. Predicted logP for Verimol J (via FooDB). Virtual Computational Chemistry Laboratory. 2019. View Source
- [3] PubChem. Compound Summaries for Verimol A, Verimol B, and ChemSpider for Verimol F. View Source
